molecular formula C16H16ClN3O4S B5129304 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine

1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine

Cat. No. B5129304
M. Wt: 381.8 g/mol
InChI Key: JWKCPTIKJBKWQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide structures, including derivatives similar to 1-[(4-chloro-3-nitrophenyl)sulfonyl]-4-phenylpiperazine, often involves the aminolysis of p-nitrophenylsulfonates. This method yields a variety of sulfonamides, demonstrating significant potency and selectivity in their biological applications, particularly as adenosine A2B receptor antagonists. The process highlights the use of p-nitrophenoxide as a leaving group, facilitating the reaction with a range of amines to produce desired sulfonamides efficiently (Luo Yan et al., 2006).

Molecular Structure Analysis

Studies on molecular structures, particularly involving nitrophenylsulfonate complexes, provide insights into the intricate interactions and structural configurations of sulfonamide derivatives. These analyses often employ spectroscopic methods and crystallography to elucidate the geometry, hydrogen bonding, and electronic properties of the compounds, reflecting the structural integrity and stability critical for their biological and chemical functionalities (I. Binkowska et al., 2001).

properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O4S/c17-15-7-6-14(12-16(15)20(21)22)25(23,24)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWKCPTIKJBKWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-3-nitrophenyl)sulfonyl-4-phenylpiperazine

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